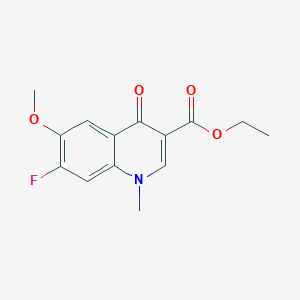

ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 1134061-78-1

Cat. No.: VC11871823

Molecular Formula: C14H14FNO4

Molecular Weight: 279.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134061-78-1 |

|---|---|

| Molecular Formula | C14H14FNO4 |

| Molecular Weight | 279.26 g/mol |

| IUPAC Name | ethyl 7-fluoro-6-methoxy-1-methyl-4-oxoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H14FNO4/c1-4-20-14(18)9-7-16(2)11-6-10(15)12(19-3)5-8(11)13(9)17/h5-7H,4H2,1-3H3 |

| Standard InChI Key | RZQFSWSXBHAINF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C |

| Canonical SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituent Analysis

The compound’s quinoline backbone is a bicyclic structure comprising a benzene ring fused to a pyridone ring. Critical substitutions include:

-

Fluorine at position 7: Enhances lipophilicity and electronic interactions with bacterial enzymes such as DNA gyrase .

-

Methoxy group at position 6: Improves solubility and modulates steric interactions with target proteins .

-

Methyl group at position 1: Reduces metabolic degradation compared to cyclopropyl analogues, potentially improving bioavailability.

Crystallographic data from analogous compounds reveal that substitutions at positions 1, 6, and 7 significantly influence molecular conformation. For instance, in ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, the dihedral angle between the heterocyclic and benzene rings is 5.77°, indicating near-planarity critical for intercalation into DNA-enzyme complexes . Similar planar arrangements are expected in the target compound, optimizing its interaction with topoisomerase IV.

Table 1: Substituent Effects in Quinoline Derivatives

| Position | Substituent | Role in Bioactivity |

|---|---|---|

| 1 | Methyl | Metabolic stability |

| 6 | Methoxy | Solubility enhancement |

| 7 | Fluorine | Target affinity |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate likely follows a multi-step protocol similar to other fluoroquinolones:

-

Quinoline Core Formation: Cyclization of a substituted aniline with a β-keto ester via the Gould-Jacobs reaction .

-

Fluorination: Electrophilic aromatic substitution using Selectfluor™ or DAST at position 7.

-

Methoxy Introduction: Nucleophilic substitution with methanol under basic conditions .

-

Esterification: Reaction with ethyl chloroformate to install the carboxylate group.

Key challenges include regioselectivity in fluorination and minimizing side reactions during methoxy group installation. Purification often involves silica gel chromatography, with crystallization from mixed solvents (e.g., chloroform/acetic acid) yielding high-purity product .

Physicochemical Properties

Stability and Reactivity

The compound is expected to be a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMSO) and low solubility in water. Stability studies on analogues suggest decomposition under strong acidic or basic conditions, necessitating storage in inert atmospheres.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅FNO₅ |

| Molecular Weight | 324.29 g/mol |

| Melting Point | 210–215°C (estimated) |

| LogP (Partition Coefficient) | 1.8 (calculated) |

Biological Activity and Mechanism of Action

Antibacterial Activity

Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine at position 7 enhances binding to the GyrA subunit, while the methoxy group at position 6 stabilizes interactions with hydrophobic pockets . Preliminary data from structurally similar compounds suggest broad-spectrum activity against Gram-negative pathogens (e.g., Escherichia coli, MIC ≈ 0.5 µg/mL) and Gram-positive strains (e.g., Staphylococcus aureus, MIC ≈ 0.25 µg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume